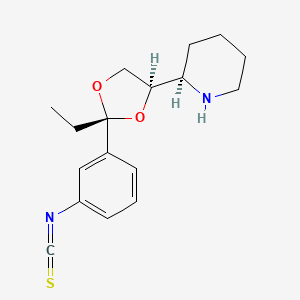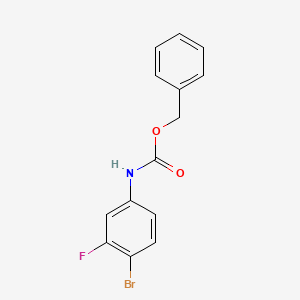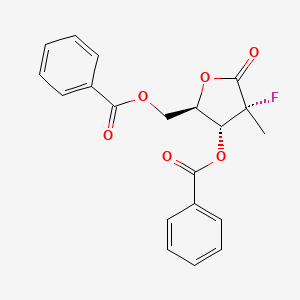
L-745,870 Trihydrochlorid
Übersicht
Beschreibung
L-745,870 Trihydrochlorid ist ein hochpotenter und selektiver Antagonist des Dopamin-D4-Rezeptors. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung psychiatrischer Erkrankungen wie Schizophrenie . Die chemische Bezeichnung von this compound lautet 3-[(4-(4-Chlorphenyl)piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridin Trihydrochlorid .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Pyrrolopyridinstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrrolopyridin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion mit einem geeigneten Vorläufer erreicht.
Anlagerung der Piperazin-Einheit: Der Piperazinring wird durch eine nucleophile Substitutionsreaktion eingeführt.
Einführung der Chlorphenylgruppe: Dieser Schritt beinhaltet die Kupplung der Chlorphenylgruppe an den Piperazinring.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Produktion optimiert. Dazu gehören der Einsatz von Reaktionen mit hoher Ausbeute, effiziente Reinigungsmethoden und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und ihre Aktivität möglicherweise verändern.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind bei der Synthese und Modifikation von this compound üblich.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Alkylhalogenide oder Arylhalogenide.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Verbindung anfügen können .
Wissenschaftliche Forschungsanwendungen
This compound wurde aufgrund seiner hohen Selektivität und Potenz als Dopamin-D4-Rezeptor-Antagonist in der wissenschaftlichen Forschung weit verbreitet. Zu seinen wichtigsten Anwendungen gehören:
Psychiatrische Forschung: Untersuchung der Rolle von Dopamin-D4-Rezeptoren bei psychiatrischen Erkrankungen wie Schizophrenie und bipolarer Störung
Neurowissenschaftliche Studien: Erforschung der Auswirkungen der Antagonisierung des Dopamin-D4-Rezeptors auf die Gehirnfunktion und das Verhalten
Pharmakologische Forschung: Bewertung der potenziellen therapeutischen Vorteile und Nebenwirkungen von Dopamin-D4-Rezeptor-Antagonisten
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den Dopamin-D4-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor gehört zur Familie der Dopaminrezeptoren, die eine entscheidende Rolle bei der Modulation der Neurotransmission im Gehirn spielen. Durch Blockierung des D4-Rezeptors kann this compound die Dopamin-Signalwege verändern und möglicherweise Symptome psychiatrischer Erkrankungen reduzieren .
Wissenschaftliche Forschungsanwendungen
L-745,870 trihydrochloride has been widely used in scientific research due to its high selectivity and potency as a dopamine D4 receptor antagonist. Some of its key applications include:
Psychiatric research: Investigating the role of dopamine D4 receptors in psychiatric disorders such as schizophrenia and bipolar disorder
Neuroscience studies: Exploring the effects of dopamine D4 receptor antagonism on brain function and behavior
Pharmacological research: Evaluating the potential therapeutic benefits and side effects of dopamine D4 receptor antagonists
Wirkmechanismus
Mode of Action
L-745,870 Trihydrochloride interacts with its targets by binding to the D4 receptors with high affinity . It shows weaker affinity for D2 and D3 receptors .
Biochemical Pathways
The D4 receptors, to which L-745,870 Trihydrochloride binds, are involved in several biochemical pathways. These pathways include the inhibition of adenylate cyclase activity, inhibition of Ca2+ currents, and stimulation of extracellular acidification .
Pharmacokinetics
It is known to be brain-penetrant and orally active , suggesting good bioavailability.
Result of Action
L-745,870 Trihydrochloride inhibits cell death and shows neuroprotective effects . Despite its promising in vitro activity, it was found to be ineffective as an antipsychotic in humans .
Action Environment
The action, efficacy, and stability of L-745,870 Trihydrochloride can be influenced by various environmental factorsIt is also worth noting that L-745,870 Trihydrochloride is brain-penetrant , suggesting it can cross the blood-brain barrier, an important factor in the drug’s environment of action.
Biochemische Analyse
Biochemical Properties
L-745,870 Trihydrochloride has a high affinity for the D4 dopamine receptor, with a Ki value of 0.43 nM . It interacts with the D4 receptor, inhibiting the receptor’s activity and thereby modulating the biochemical reactions that are mediated by this receptor .
Cellular Effects
L-745,870 Trihydrochloride, as a D4 receptor antagonist, can influence cell function by modulating dopamine-mediated cell signaling pathways . The compound’s effects on gene expression and cellular metabolism are likely to be indirect, resulting from its modulation of D4 receptor activity .
Molecular Mechanism
The molecular mechanism of action of L-745,870 Trihydrochloride involves binding to the D4 dopamine receptor, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the D4 receptor is involved in various signaling pathways .
Metabolic Pathways
L-745,870 Trihydrochloride, as a D4 receptor antagonist, is likely to be involved in dopamine-related metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-745,870 trihydrochloride involves multiple steps, starting with the preparation of the core pyrrolopyridine structure. The key steps include:
Formation of the pyrrolopyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Attachment of the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction.
Introduction of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the piperazine ring.
Industrial Production Methods
Industrial production of L-745,870 trihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-745,870 trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of L-745,870 trihydrochloride.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound .
Vergleich Mit ähnlichen Verbindungen
L-745,870 Trihydrochlorid ist einzigartig in seiner hohen Selektivität für den Dopamin-D4-Rezeptor im Vergleich zu anderen Dopaminrezeptor-Subtypen. Zu ähnlichen Verbindungen gehören:
L-745,870 Hydrochlorid: Eine weitere Form der Verbindung mit ähnlichen Eigenschaften.
L-750,667 Trihydrochlorid: Eine verwandte Verbindung mit ähnlicher Rezeptorselektivität.
L-741,626: Ein weiterer Dopamin-D4-Rezeptor-Antagonist mit unterschiedlichen pharmakokinetischen Eigenschaften.
Diese Verbindungen haben ähnliche Wirkmechanismen, können sich aber in ihren pharmakokinetischen Profilen, ihrer Rezeptorselektivität und ihren potenziellen therapeutischen Anwendungen unterscheiden .
Eigenschaften
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSOYZLYCFYXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866021-03-6 | |
| Record name | L-745870 trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-745870 TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine](/img/structure/B570599.png)
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B570600.png)
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)

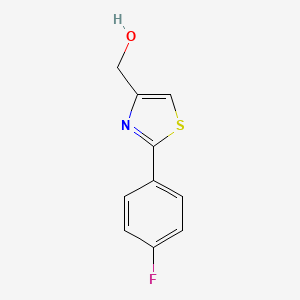
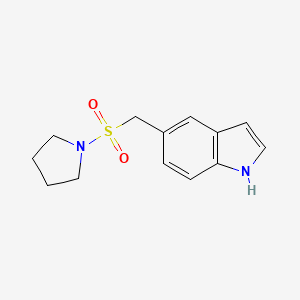
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
